Phenylacetic acid

概述

描述

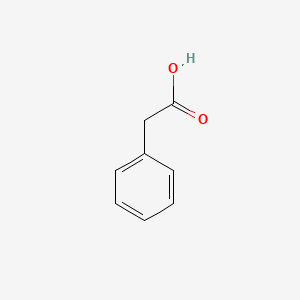

Phenylacetic acid (2-phenylacetic acid, C₈H₈O₂, CAS 103-82-2) is a carboxylic acid consisting of a benzene ring attached to an acetic acid group. It is a versatile compound with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³ . Its applications span pharmaceuticals, agrochemicals, and organic synthesis. For example, it serves as a precursor for penicillin production , analgesics like ibuprofen , and antifungal agents . Its bioactivity often hinges on the aromatic ring’s substitution patterns and the carboxylic acid group’s reactivity .

准备方法

Phenylacetic acid can be synthesized through several methods:

Hydrolysis of Benzyl Cyanide: This is the most common method, where benzyl cyanide is hydrolyzed using sulfuric acid or hydrochloric acid as a catalyst

Oxidation of Phenethyl Alcohol: Phenethyl alcohol can be oxidized using potassium permanganate to yield this compound.

Nucleophilic Acyl Substitution: Benzyl chloride reacts with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to this compound.

化学反应分析

Carbonylation of Benzyl Chlorides

Phenylacetic acid derivatives are synthesized via palladium-catalyzed carbonylation of substituted benzyl chlorides. Optimal conditions (80°C, xylene solvent, 0.13 mmol Pd(PPh₃)₂Cl₂) yield 95% 2,4-dichlorothis compound . The mechanism involves:

-

Formation of a Pd–CO intermediate.

-

Nucleophilic attack by hydroxide ions to generate a Pd–carboxylate complex.

Industrial Production via Phenylsodium Intermediates

A patented method combines sodium, chlorobenzene, toluene, and macroheterocyclic catalysts (e.g., crown ethers) to produce PAA in 90–95% yield :

-

Sodium reacts with chlorobenzene to form phenylsodium.

-

Phenylsodium reacts with toluene to yield benzylsodium.

-

Carbonation with dry ice produces this compound sodium salt, followed by acidification .

This process reduces production time by 50% compared to traditional methods .

Permanganate-Mediated Oxidation

In acidic medium, PAA oxidizes stepwise to benzaldehyde via mandelic acid:

-

PAA → Mandelic acid (k = 1.08 × 10³ s⁻¹).

-

Mandelic acid → Benzaldehyde (k = 10.22 × 10³ s⁻¹) .

The reaction is first-order in [H⁺] and [oxidant], with a proposed mechanism involving ester intermediates (Table 1) .

| Substrate | Rate Constant (s⁻¹) | Major Product |

|---|---|---|

| This compound | 1.08 × 10³ | Benzaldehyde |

| DL-Mandelic acid | 10.22 × 10³ | Benzaldehyde |

Thermal Decarboxylation

Under hydrothermal conditions (300°C, 1034 bar), PAA decarboxylates irreversibly to toluene and CO₂/HCO₃⁻. The reaction follows first-order kinetics:

-

Acid form : k = 0.044 ± 0.005 h⁻¹.

-

Anion form : k = 0.145 ± 0.02 h⁻¹ .

Mechanistic pathways differ: -

Acid : Decarboxylation via a zwitterionic intermediate.

Schmidt Reaction Anomalies

Treatment with NaN₃/H₂SO₄ leads to atypical products (e.g., lactams, sulfonated derivatives) instead of expected amines. Radical scavengers like TEMPO suppress direct amination, suggesting a radical-intermediate pathway .

Enzymatic Degradation

In bacteria, PAA is catabolized via the phenylacetate-CoA pathway :

-

PaaK ligates CoA to PAA (ATP/Mg²⁺-dependent).

-

Epoxidation by PaaABCDE monooxygenase forms 1,2-epoxyphenylacetyl-CoA.

-

PaaZ hydrolyzes intermediates to 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde, entering the TCA cycle .

| Enzyme | Function | Activity (μmol/min/mg) |

|---|---|---|

| PaaK | PAA-CoA ligase | ~1.0 (substrate-dependent) |

| PaaABCDE | Epoxidase | ~1.0 (NADPH-dependent) |

| PaaZ | Bifunctional hydrolase/dehydrogenase | 33 (hydrolysis), 32 (dehydrogenase) |

C–H Functionalization

MPAA ligands accelerate Pd(II)-catalyzed ortho-C–H olefination of PAA derivatives. Substrates with α-substituents (e.g., ketoprofen) react efficiently, yielding mono- or diolefinated products (Scheme 1) .

Photostimulated Arylation

This compound dianions react with aryl halides under UV light:

科学研究应用

Pharmaceutical Applications

Phenylacetic acid plays a crucial role in the pharmaceutical industry, particularly in the synthesis of various drugs.

Key Uses:

- Antibiotic Production: PAA is essential in the synthesis of penicillin and cephalosporins, which are widely used antibiotics. The compound acts as an intermediate in the biosynthetic pathways leading to these antibiotics.

- Treatment of Hyperammonemia: Sodium phenylacetate, a salt form of PAA, is used therapeutically to manage urea cycle disorders by facilitating the excretion of ammonia from the body .

- Synthesis of Other Pharmaceuticals: PAA is involved in the production of several drugs, including:

- Diclofenac : An anti-inflammatory medication.

- Phenelzine : An antidepressant.

- Cyclopentolate : Used in ophthalmology for pupil dilation.

Case Study: Sodium Phenylacetate for Urea Cycle Disorders

A clinical study demonstrated that sodium phenylacetate effectively reduces blood ammonia levels in patients with urea cycle disorders, highlighting its therapeutic relevance .

Agricultural Applications

This compound has been identified as an active auxin, a type of plant hormone that regulates growth and development.

Key Uses:

- Plant Growth Regulation: PAA influences various physiological processes such as cell elongation and division, making it valuable in agricultural biotechnology.

- Fungicide Development: Research has shown that derivatives of this compound exhibit antifungal properties, contributing to pest management strategies .

Case Study: Use in Crop Management

In trials, this compound derivatives have shown significant effectiveness against common agricultural pests, reducing the need for synthetic pesticides .

Biochemical Research

PAA serves as a vital tool in biochemical research, particularly in studying metabolic pathways.

Key Uses:

- Metabolic Tracing: Isotopically labeled this compound is utilized to trace metabolic pathways in biological systems, providing insights into drug metabolism and biochemical processes.

- Auxin Studies: Research involving PAA has contributed to understanding plant hormone interactions and their effects on growth patterns .

Case Study: Metabolic Pathway Analysis

A study using isotopically labeled PAA to trace its incorporation into metabolic pathways revealed critical insights into phenylalanine metabolism in humans, enhancing our understanding of metabolic disorders.

Material Sciences

In material sciences, this compound is used as a precursor for synthesizing polymers and other materials.

Key Uses:

- Polymer Synthesis: PAA can be polymerized to create materials with specific properties suitable for various applications.

- Chemical Intermediate: It serves as an intermediate in producing fine chemicals and fragrances due to its unique aromatic properties9.

Case Study: Polymer Development

Research demonstrated that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications

Data Tables

| Application Area | Specific Use | Example Compounds/Products |

|---|---|---|

| Pharmaceuticals | Antibiotic production | Penicillin, Diclofenac |

| Treatment of hyperammonemia | Sodium Phenylacetate | |

| Agriculture | Plant growth regulation | Auxin-like effects |

| Fungicide development | This compound derivatives | |

| Biochemical Research | Metabolic tracing | Isotopically labeled PAA |

| Auxin studies | Phenylacetate interactions | |

| Material Sciences | Polymer synthesis | Advanced polymers |

| Chemical intermediates | Fragrances |

作用机制

Phenylacetic acid exerts its effects through several mechanisms:

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids

Substituents on the benzene ring significantly alter phenylacetic acid’s bioactivity and binding affinity. For instance:

- 4-Hydroxythis compound (PAA4) : Exhibits minimal binding to the KIX domain (Kd > 10 mM) due to the polar hydroxyl group, which disrupts hydrophobic interactions .

- 3-Chloro-4-hydroxythis compound (PAA2) : Similarly shows weak binding (Kd > 10 mM), indicating steric and electronic effects from the chloro group .

- Biphenyl-substituted this compound (PAA5) : Demonstrates enhanced binding to the KIX domain (Kd = 6.9 ± 0.7 mM) due to hydrophobic interactions from the para-substituted biphenyl group .

Table 1: Binding Affinities of Substituted Phenylacetic Acids to KIX Domain

| Compound | Substitution | Kd (mM) | Reference |

|---|---|---|---|

| This compound (PAA3) | None | >10 | |

| 4-Hydroxythis compound | -OH (para) | >10 | |

| Biphenyl derivative (PAA5) | Biphenyl (para) | 6.9 ± 0.7 |

Arylacetic Acid Bioisosteres

Bioisosteres of this compound, such as phenylpropanoic acids and benzylidenethiazolidine-2,4-diones, exhibit multitarget pharmacological effects. In diabetic mice, these derivatives showed antihyperglycemic activity by inhibiting PTP-1B and AR enzymes, with ligand efficiencies comparable to this compound .

Key Findings :

- Phenylpropanoic acid esters (e.g., SN23) demonstrated 2–6× higher antiviral activity against coronaviruses than this compound derivatives (e.g., SN15, SN_16) due to enhanced hydrophobic interactions .

- Fluorine substitution at the 2-position (SN17) improved antiviral activity ≥2-fold compared to 4-fluoro-substituted analogs (SN18), highlighting positional sensitivity .

Comparison with Pyridineacetic Acids

Pyridineacetic acids and their N-oxide derivatives exhibit distinct reactivity in nucleophilic reactions. For example:

- 3-Pyridineacetic acid N-oxide: Reacts 10× faster with DDM (a diazonium salt) than this compound in methanol, attributed to the electron-withdrawing N-oxide group enhancing electrophilicity .

Table 2: Reaction Rates with DDM in Methanol (30°C)

| Compound | Rate Constant (dm³·mol⁻¹·min⁻¹) | Reference |

|---|---|---|

| This compound | 0.45 | |

| 3-Pyridineacetic acid | 0.78 | |

| 3-Pyridineacetic acid N-oxide | 4.50 |

Antifungal Activity vs. Sodium Phenylacetate

This compound and its sodium salt (sodium phenylacetate) inhibit fungi like Phytophthora capsici at 10–50 µg/mL. However, their in vivo efficacy against pepper plant infections is inferior to metalaxyl, a commercial fungicide, due to reduced bioavailability .

Comparison with Auxin-like Compounds

This compound inhibits phototropism in corn seedlings via flavin photoreactivity, unlike auxins (e.g., indole-3-acetic acid) that rely on hormonal activity. This specificity was confirmed using β-phenylpyruvic acid, which shares photoreactive properties but lacks auxin-like effects .

Key Structural and Functional Insights

- Hydrophobic Interactions : Para-substituted hydrophobic groups (e.g., biphenyl in PAA5) enhance binding to proteins like KIX .

- Electron-withdrawing Groups : Substituents like N-oxide (pyridine derivatives) increase electrophilicity and reaction rates .

- Positional Effects : Fluorine at the 2-position (vs. 4) in this compound derivatives improves antiviral activity by optimizing steric and electronic interactions .

生物活性

Phenylacetic acid (PAA) is a compound with diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various medical conditions. This article reviews the current understanding of PAA's biological activity, supported by recent research findings and case studies.

This compound is an aromatic carboxylic acid with the chemical formula . It can be synthesized through various methods, including the substitution reaction of benzyl bromide with sodium cyanide followed by acidic hydrolysis. The synthetic product has been confirmed to match the natural product's characteristics through spectroscopic analysis .

Antimicrobial Activity

Mechanism of Action

PAA exhibits significant antimicrobial properties against various pathogens. Research has shown that PAA disrupts cell membrane integrity, damages cellular structures, and inhibits protein synthesis in bacteria. For instance, studies have demonstrated its effectiveness against Candida albicans and Gardnerella vaginalis, two major pathogens associated with vaginitis .

Case Study: Vaginal Health

In a study involving a mouse model of vaginitis, intravaginal administration of PAA resulted in reduced activation of inflammatory pathways and downregulation of mast cell activation, suggesting its role as a messenger molecule in mediating interactions between the human microbiome and vaginal health .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 50 µM | Disruption of cell membrane integrity |

| Gardnerella vaginalis | 30 µM | Inhibition of protein synthesis |

| Agrobacterium tumefaciens | 20 µM | Damage to cell structures |

Anti-Inflammatory Effects

PAA has been shown to possess anti-inflammatory properties. In the context of vaginitis, it reduces the expression of cyclooxygenase-2 (COX-2) and myeloperoxidase activity, which are key players in inflammatory responses . The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

Role in Metabolic Disorders

This compound is also involved in metabolic pathways related to urea cycle disorders. It has been used therapeutically in conditions like maple syrup urine disease (MSUD), where it helps lower branched-chain amino acids (BCAA) levels. This effect is achieved through its conversion to phenylacetylglutamine, which facilitates the excretion of excess nitrogen .

Bacterial Metabolism and Biotechnological Applications

PAA serves as a central metabolite in bacterial degradation processes. Approximately 16% of sequenced bacterial genomes contain genes related to the PAA pathway, which is involved in biofilm formation and antimicrobial activity. This suggests potential biotechnological applications for PAA as an antimicrobial agent or as a target for metabolic engineering .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing phenylacetic acid in laboratory settings?

this compound is commonly synthesized via hydrolysis of phenylacetonitrile under acidic or basic conditions. A typical protocol involves refluxing phenylacetonitrile with concentrated HCl or NaOH, followed by neutralization and extraction. Post-synthesis purification via recrystallization (using solvents like water or ethanol) ensures high purity. Validation methods include nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment .

Q. How can researchers optimize purification methods for this compound to achieve high purity?

Purification efficiency depends on solvent selection and crystallization conditions. Recrystallization from ethanol-water mixtures (1:3 ratio) is widely used. Advanced techniques like fractional distillation or preparative high-performance liquid chromatography (HPLC) may be employed for thermally stable batches. Analytical methods such as melting point analysis and thin-layer chromatography (TLC) should accompany each step to monitor purity .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–260 nm) is optimal for quantification in biological or environmental matrices. Gas chromatography (GC) paired with flame ionization detection (FID) is suitable for volatile derivatives. For structural elucidation, Fourier-transform infrared spectroscopy (FTIR) and NMR (¹H/¹³C) are essential. Method validation should include spike-recovery tests and calibration curves with R² > 0.99 .

Advanced Research Questions

Q. What experimental designs are recommended for studying the reaction mechanisms of this compound in organic synthesis?

Mechanistic studies require kinetic profiling (e.g., varying temperature/pH) and isotopic labeling (e.g., deuterated substrates) to track proton transfer pathways. Computational tools like density functional theory (DFT) simulations can model transition states. Controlled experiments with radical scavengers or trapping agents (e.g., TEMPO) help identify intermediate species .

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

Systematic stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH) across pH 2–12. High-resolution mass spectrometry (HRMS) and degradation product profiling via LC-MS/MS can identify decomposition pathways. Statistical tools like principal component analysis (PCA) help differentiate artifacts from true degradation products .

Q. What methodologies are employed to assess the environmental impact of this compound degradation byproducts?

Ecotoxicity assays (e.g., Daphnia magna immobilization tests) and biodegradability studies (OECD 301F) are critical. Use LC-QTOF-MS for non-targeted screening of metabolites. Environmental fate modeling (e.g., EPI Suite) predicts persistence and bioaccumulation potential .

Q. How should researchers approach comparative studies of this compound derivatives' biological activity?

Structure-activity relationship (SAR) studies require systematic derivatization (e.g., esterification, halogenation) followed by in vitro bioassays (e.g., antimicrobial MIC tests). Molecular docking simulations against target proteins (e.g., β-lactamase for penicillin precursors) provide mechanistic insights. Dose-response curves with Hill slope analysis ensure robust comparisons .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Nonlinear regression models (e.g., log-logistic or probit analysis) calculate EC₅₀/LC₅₀ values. Bayesian hierarchical models account for inter-experimental variability. For longitudinal data, mixed-effects models with time as a covariate are recommended. Outlier detection (Grubbs' test) and normality checks (Shapiro-Wilk) ensure data integrity .

Q. How can spectroscopic anomalies in this compound characterization be systematically investigated?

Cross-validate results using complementary techniques: X-ray crystallography for crystal structure confirmation, and Raman spectroscopy for polymorph identification. Impurity profiling via LC-MS with in-source fragmentation distinguishes co-eluting contaminants. Batch comparisons using multivariate analysis (e.g., PCA) isolate process-related variability .

Q. What strategies mitigate batch-to-batch variability in this compound used for pharmacological studies?

Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., reaction temperature, pH). Use orthogonal analytical methods (HPLC, NMR) for release testing. Accelerated stability studies (ICH Q1A guidelines) ensure consistency. Supplier audits and raw material traceability (e.g., certificates of analysis) reduce upstream variability .

Q. Methodological Notes

- Data Contradiction Analysis : Always replicate experiments across independent batches and use Bland-Altman plots to assess inter-batch agreement .

- Advanced Instrumentation : For novel derivatives, high-field NMR (≥500 MHz) and tandem MS/MS are indispensable for unambiguous characterization .

- Ethical Compliance : Adhere to institutional guidelines for toxicity and environmental studies, including proper waste disposal protocols for this compound and its derivatives .

属性

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021656 | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |

CAS No. |

103-82-2, 17303-65-0, 51146-16-8 | |

| Record name | Phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC139637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER5I1W795A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

76.7 °C, 76.5 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。